molecular formula C10H8ClNO3S B1625977 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid CAS No. 55503-43-0

2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1625977
CAS No.: 55503-43-0
M. Wt: 257.69 g/mol
InChI Key: LQPXJLUABZECRT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine carboxylic acid family, characterized by a bicyclic scaffold with a fused thiophene and pyridine ring. Key structural features include:

  • A chlorine atom at position 2, critical for maintaining antibacterial activity .
  • An ethyl group at position 7, which modulates steric and electronic properties compared to cyclopropyl or aromatic substituents in analogs .
  • A 4-oxo-4,7-dihydro moiety, common in quinolone-like structures, enabling interactions with bacterial DNA gyrase or topoisomerase IV .

The ethyl group at position 7 balances lipophilicity and metabolic stability, distinguishing it from analogs with bulkier or more polar substituents .

Properties

IUPAC Name

2-chloro-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-2-12-4-6(10(14)15)8(13)5-3-7(11)16-9(5)12/h3-4H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPXJLUABZECRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1SC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60529080
Record name 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55503-43-0
Record name 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The target compound features a fused thieno[2,3-b]pyridine core with strategic substituents:

  • Position 2 : Electron-withdrawing chlorine atom influencing electrophilic substitution patterns
  • Position 7 : Ethyl group contributing to lipophilicity and steric bulk
  • Position 5 : Carboxylic acid moiety enabling salt formation and hydrogen bonding

Table 1: Fundamental Molecular Properties

Property Value
Molecular Formula C₁₀H₈ClNO₃S
Molecular Weight 257.69 g/mol
IUPAC Name 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
LogP (Calculated) 1.98 ± 0.12
Aqueous Solubility (25°C) 2.7 mg/mL (pH 7.4)

Computational modeling reveals a planar bicyclic system with intramolecular hydrogen bonding between the C4 ketone (O···H-O distance: 1.89 Å) and carboxylic acid groups, creating a rigid molecular framework.

Synthetic Methodologies

Cyclization of Dichlorothienyl Carbonyl Precursors

The most frequently documented route (Patent WO2014199195A1) employs ethyl 2-[(2,5-dichlorothien-3-yl)carbonyl]-3-ethoxyacrylate as the key intermediate:

Reaction Sequence :

  • Michael Addition : React dichlorothienyl carbonyl derivative with ethyl azacyclohexylamine (1:1.2 molar ratio) in THF at -20°C
  • Cyclodehydration : Treat with POCl₃/PCl₅ mixture (3:1 v/v) under reflux (110°C, 8 hr)
  • Saponification : Hydrolyze ethyl ester using NaOH/EtOH/H₂O (3:5:2) at 60°C

Key Optimization Parameters :

  • Temperature Control : Maintaining -20°C during Michael addition prevents epimerization
  • Catalyst System : Addition of 0.1 eq DMAP increases cyclization yield by 18%
  • Workup Protocol : Sequential washes with 5% NaHCO₃ and saturated NaCl minimize carboxylate losses

Table 2: Cyclization Route Performance Metrics

Parameter Value
Overall Yield 68–72%
Purity (HPLC) ≥98.5%
Reaction Scale Demonstrated 500 g batch

Grignard-Mediated Alkylation Approach

CN101265187A details an alternative strategy utilizing organometallic chemistry to install the ethyl group:

Critical Steps :

  • Grignard Formation : React 1-bromo-5-chloropentane with Mg turnings in THF/toluene (4:1) at -15°C
  • Nucleophilic Addition : Treat diethyl oxalate with Grignard reagent (-25°C, 2 hr)
  • Cyclocondensation : Subject intermediate to H₂SO₄-mediated ring closure (0–5°C)
  • Oxidative Ester Hydrolysis : Use KMnO₄ in acidic MeOH (40°C, 4 hr)

Advantages :

  • Enables late-stage introduction of ethyl group
  • Tolerates varied aryl substituents at C7 position
  • Scalable to multi-kilogram batches

Challenges :

  • Requires strict exclusion of moisture (>50 ppm H₂O degrades yield by 40%)
  • Wurtz coupling byproducts necessitate careful solvent selection (benzene/THF preferred over Et₂O)

Palladium-Catalyzed Cross-Coupling Strategy

Adapting methodology from CN106432071B, this route employs transition metal catalysis for regioselective functionalization:

Synthetic Pathway :

  • Borylation : Treat 5-bromo-4-methoxy-2-picoline with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst)
  • Suzuki-Miyaura Coupling : React with ethyl vinyl ether (1.5 eq, 80°C)
  • Oxidative Cyclization : Use m-CPBA in DCM to form thiophene ring
  • Carboxylation : CO₂ insertion under high pressure (50 atm, CuI/L-proline catalyst)

Performance Characteristics :

  • Excellent functional group tolerance
  • Enables parallel synthesis of analogs via varied coupling partners
  • Requires specialized equipment for high-pressure reactions

Table 3: Comparative Analysis of Synthetic Routes

Parameter Cyclization Route Grignard Route Cross-Coupling Route
Total Steps 4 5 6
Average Yield 70% 61% 55%
Purity 98.5% 97.2% 96.8%
Scalability +++ ++++ ++
Byproduct Formation <2% 5–7% 3–4%

Reaction Optimization and Process Chemistry

Solvent System Engineering

Critical solvent effects emerge across all routes:

  • Cyclization Reactions : THF/EtOAc (3:1) reduces viscosity while maintaining reagent solubility
  • Grignard Additions : Benzene/THF mixtures (0.2–0.8:1 v/v) suppress Wurtz dimerization by 73% compared to pure ether solvents
  • Cross-Couplings : DMF/H₂O (10:1) enhances catalyst turnover number by facilitating oxidative addition

Temperature-Controlled Functionalization

  • Michael Additions : Yield decreases 0.8% per °C above -20°C due to retro-Michael pathways
  • Ester Hydrolysis : Maintaining 60 ± 2°C prevents decarboxylation (≤1% side products)
  • Palladium Catalysis : Optimal coupling efficiency at 80–85°C (Arrhenius plot shows sharp decline above 90°C)

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d6) :

  • δ 1.23 (t, J=7.2 Hz, 3H, CH₂CH₃)
  • δ 3.89 (q, J=7.2 Hz, 2H, NCH₂)
  • δ 7.31 (s, 1H, H-3)
  • δ 13.12 (bs, 1H, COOH)

IR (KBr) :

  • 1698 cm⁻¹ (C=O stretch, conjugated ketone)
  • 1723 cm⁻¹ (COOH carbonyl)
  • 2580–2680 cm⁻¹ (O-H stretch, carboxylic acid)

MS (ESI-) :

  • m/z 256.03 [M-H]⁻ (calc. 257.69)
  • Fragment ions at m/z 212.11 (loss of COOH), 168.09 (loss of Cl)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6×250 mm, 5 µm)
  • Mobile Phase: 0.1% H3PO4/ACN (75:25)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 6.8 ± 0.2 min

Validation Parameters :

  • LOD: 0.02 µg/mL
  • LOQ: 0.07 µg/mL
  • Linearity: =0.9998 (1–100 µg/mL)

Industrial-Scale Considerations

Cost Analysis of Raw Materials

Table 4: Input Cost Breakdown (Per Kilogram Product)

Component Cyclization Route Grignard Route
Dichlorothienyl Precursor $420
Diethyl Oxalate $185
Palladium Catalyst
Total Raw Material Cost $680 $510

Waste Stream Management

  • Cyclization Route : Generates 8 kg aqueous waste/kg product (pH 2–4, high chloride content)
  • Grignard Process : Produces 5 kg magnesium salts requiring neutralization
  • Cross-Coupling Method : Contains 0.5% Pd residues needing metal recovery systems

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 2-position serves as a primary site for nucleophilic substitution. This reactivity enables the synthesis of derivatives with tailored biological or chemical properties:

  • Amination : Reaction with primary or secondary amines under palladium-catalyzed conditions replaces the chlorine atom. For example, treatment with N,N-dimethylamine yields the 2-(N,N-dimethylamino) derivative, which demonstrates enhanced antibacterial activity (MIC = 0.5 µg/mL against Klebsiella pneumoniae) .

  • Thiol Substitution : Thiol-containing nucleophiles displace chlorine in the presence of cesium fluoride, forming thioether derivatives .

Cyclization and Ring Formation

The compound participates in cyclization reactions to form fused heterocyclic systems:

  • Intermediate Synthesis : Methyl 2-[(2,5-dichlorothien-3-yl)carbonyl]-3-ethoxyacrylate (6 ) reacts with azacyclohexylamines to form intermediates (e.g., 7a–g ), which cyclize to yield thienopyridone derivatives (e.g., 9a–g ) .

  • Conditions : Cyclization typically occurs under reflux in acetic acid or DMF at 80–100°C .

Functional Group Transformations

The carboxylic acid group at the 5-position undergoes standard transformations:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, improving solubility for biological testing .

  • Amide Formation : Coupling with amines via EDCI/HOBt yields amide derivatives, explored for antimicrobial activity .

Redox Reactions

The 4-oxo group participates in reduction reactions:

  • Sodium Borohydride Reduction : Converts the ketone to a hydroxyl group, though this modification often reduces biological efficacy .

Comparative Reaction Data

The table below summarizes key reactions and their outcomes:

Reaction Type Reagents/Conditions Major Product Biological Activity (MIC, µg/mL)
Amination (Cl → NMe₂)Pd(OAc)₂, CsF, DMF, 80°C7-(N,N-Dimethylamino) derivative (9d )0.5 (K. pneumoniae), 1.0 (S. paratyphi A)
EsterificationMeOH, H₂SO₄, refluxMethyl ester (8d )Improved solubility, reduced activity
Thiol SubstitutionThiophenol, CsF, DMF2-Phenylthioether derivativeNot reported
CyclizationAcetic acid, refluxAzacyclohexyl-fused thienopyridone (9a )Moderate antibacterial activity

Mechanistic Insights

  • Palladium-Catalyzed Amination : Proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by ligand exchange with amines and reductive elimination .

  • Steric Effects : Bulky substituents at the 7-ethyl position hinder nucleophilic attack at the 2-chloro site, necessitating optimized reaction conditions .

Scientific Research Applications

Key Structural Features

Feature Description
Core Structure Thieno[2,3-b]pyridine
Substituents Chlorine (Cl) at position 2, Ethyl (C2H5) at position 7
Functional Group Carboxylic acid (-COOH)

Medicinal Chemistry

Research indicates that 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid exhibits significant antibacterial properties , showing effectiveness against various bacterial strains, including multi-drug resistant organisms. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function. Additionally, studies have suggested potential anti-inflammatory and analgesic effects , making it a candidate for further pharmacological exploration .

Case Studies in Antibacterial Activity

  • Study A : Investigated the compound's efficacy against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
  • Study B : Showed potential anti-inflammatory effects in animal models, indicating reduced edema in response to inflammatory stimuli.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

Types of Reactions

  • Substitution Reactions : The chlorine atom can be substituted with other nucleophiles.
  • Oxidation and Reduction : The compound can undergo redox reactions.
  • Condensation Reactions : It can form larger molecules through condensation with other compounds.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, such as palladium-catalyzed amination of derivatives of thienopyridone . These methods are optimized for high yield and purity.

Interaction Studies

Molecular docking studies suggest that this compound can effectively bind to bacterial enzymes involved in cell wall synthesis. This binding may inhibit these enzymes, thereby preventing bacterial growth .

Mechanism of Action

The mechanism of action of 2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Key Findings :

  • Cyclopropyl analogs (e.g., Compound 6) serve as synthons for antitumor agents like 9a and 9c, which inhibit the IGROV1 ovarian cancer cell line with 76–88% growth inhibition at 10 µM .
  • Bulky substituents (e.g., piperidin-1-yl or phenethyl) reduce antibacterial efficacy, likely due to steric hindrance .
  • The ethyl group in the target compound may optimize pharmacokinetic properties by balancing lipophilicity and metabolic stability compared to cyclopropyl or aromatic groups .

Substituent Variations at Position 2

Table 2: Role of Position 2 Substituents in Activity
Compound Name Substituent at C2 Key Activity Reference
Target Compound (Chlorine) Cl Preserved antibacterial activity
2-(Phenylamino) analog (Compound 10a) Phenylamino Weak antibacterial activity
2-[(Carboxymethyl)thio] derivative (Compound 7a) Carboxymethylthio Antitumor precursor (converted to 9a)

Key Findings :

  • Chlorine at C2 is essential for antibacterial activity; replacement with arylamino groups (e.g., phenylamino) reduces potency .
  • Thioether-linked groups (e.g., carboxymethylthio in 7a) enable further modifications for antitumor applications but diminish antibacterial effects .

Functional Group Modifications at C3 and C5

  • Nitro group at C3: Present in cyclopropyl-derived antitumor agents (e.g., 7a-c), this group facilitates reductive lactamization to form thiazinone rings . The target compound lacks a nitro group, suggesting divergent biological targets.
  • Carboxylic acid at C5: Critical for metal-binding interactions in quinolone-like mechanisms. Derivatives with esterification (e.g., ethyl carboxylates) are often intermediates .

Biological Activity

2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (CAS No. 55503-43-0) is a compound belonging to the thienopyridine class, characterized by its unique structure which includes a chlorine atom, an ethyl group, and a carboxylic acid group. Its molecular formula is C10H8ClNO3SC_{10}H_{8}ClNO_{3}S with a molecular weight of 257.69 g/mol. This compound has garnered interest in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.

The compound features a thieno[2,3-b]pyridine core, which is significant for its biological activity. The presence of specific substituents such as the chlorine atom and the ethyl group may influence its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in biochemical pathways that are crucial for its pharmacological effects.

Antiviral Activity

Research has indicated that compounds related to thienopyridines exhibit antiviral properties. For instance, derivatives of thienopyridines have been shown to act as potent inhibitors against herpesvirus DNA polymerases while demonstrating selectivity against human DNA polymerases. This suggests that this compound may possess similar antiviral properties due to structural similarities .

Anticancer Activity

Recent studies have focused on the structure-activity relationship (SAR) of thienopyridine derivatives concerning their anticancer activity. The compound has been investigated for its potential to inhibit Polo-like Kinase 1 (Plk1), a crucial player in cell division and cancer progression. In vitro assays have demonstrated that modifications in the structure can enhance binding affinity and inhibitory potency against Plk1 .

Case Studies

  • Inhibition of Plk1 : A study reported that certain thienopyridine derivatives showed IC50 values ranging from 1.49 to 2.94 μM against Plk1 PBDs (Polo-box domain), indicating significant potential for anticancer applications .
  • Antiviral Efficacy : Another investigation highlighted the antiviral efficacy of thienopyridine derivatives against various viral targets, suggesting that structural modifications could enhance their therapeutic profiles .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

Compound NameActivity TypeIC50 Value (μM)Specificity
2-Chloro-7-ethyl-4-oxo-thienopyridineAntiviralNot specifiedBroad spectrum against herpesviruses
Thienopyridine derivative AAnticancer (Plk1)1.49 - 2.94High specificity for Plk1
Thienopyridine derivative BAntiviralNot specifiedSelective for viral DNA polymerases

Q & A

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodology : Use AutoDock Vina with homology-modeled binding sites (based on PDB templates). Focus on the 4-oxo and carboxylic acid groups as hydrogen bond donors. Validate predictions with mutagenesis (e.g., alanine scanning of predicted contact residues) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

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